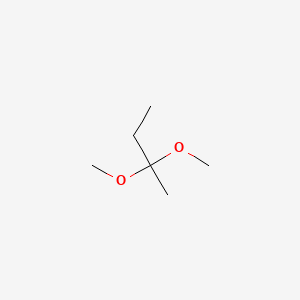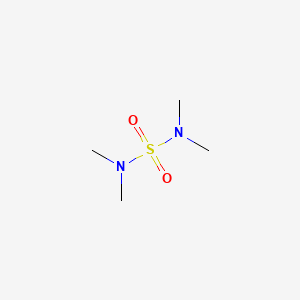
4-fluoro-1H-pyrazole
Descripción general
Descripción
4-Fluoro-1H-pyrazole is a heterocyclic organic compound with the molecular formula C3H3FN2. It is a derivative of pyrazole, where a fluorine atom is substituted at the fourth position of the pyrazole ring.
Mecanismo De Acción
Target of Action
4-Fluoro-1H-pyrazole is a heterocyclic organic compound Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their functional groups .
Mode of Action
The fluorine atom in the pyrazole ring may enhance the compound’s ability to form hydrogen bonds with its targets, thereby influencing its biological activity .
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways depending on their functional groups .
Result of Action
Pyrazole derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrazole typically involves the cyclization of compounds bearing a fluorine atom with hydrazine or its derivatives. One common method starts with 2-fluoroethyl acetate, which undergoes hydrolysis to form 2-fluoroacetic acid. This intermediate reacts with dimethylformamide to produce (Z)-3-(dimethylamino)-2-fluoropropenal, which then cyclizes with hydrazine hydrochloride to yield this compound .
Industrial Production Methods: An efficient industrial method involves the reaction of pyrazole with an electrophilic fluorinating reagent. This process is advantageous due to its high yield and fewer synthetic steps compared to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can form pyrazole derivatives through [3+2] cycloaddition reactions with alkynes.
Common Reagents and Conditions:
Electrophilic Fluorinating Agents: Used in the synthesis of fluorinated derivatives.
Hydrazine and Its Derivatives: Commonly used in cyclization reactions to form the pyrazole ring.
Major Products:
Fluorinated Pyrazoles: These are the primary products formed through substitution and cycloaddition reactions.
Aplicaciones Científicas De Investigación
4-Fluoro-1H-pyrazole has significant applications in various scientific fields:
Comparación Con Compuestos Similares
- 4-Bromo-1H-pyrazole
- 4-Chloro-1H-pyrazole
- 4-Methyl-1H-pyrazole
Comparison: 4-Fluoro-1H-pyrazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its halogenated and alkylated counterparts .
Propiedades
IUPAC Name |
4-fluoro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXJXPHWRBWEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956716 | |
| Record name | 4-Fluoro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35277-02-2 | |
| Record name | 4-Fluoropyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035277022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-fluoro-1H-pyrazole and how does it compare to other halogenated analogs?
A1: this compound is a halogenated pyrazole derivative with a fluorine atom at the 4-position. Crystallographic studies revealed that, unlike its isostructural bromo and chloro analogs which form trimeric hydrogen-bonding motifs, this compound forms one-dimensional chains via intermolecular N—H⋯N hydrogen bonding. [, ] This difference in crystal packing arises from the fluorine atom's unique properties, impacting its intermolecular interactions.
Q2: How can this compound be synthesized and further modified?
A2: A key intermediate, 5-tributylstannyl-4-fluoro-1H-pyrazole, allows for versatile modifications. [, ] Researchers successfully achieved N-methylation of this compound using LDA and iodomethane to yield N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. [] Additionally, lithiation of this N-methylated derivative at the 5-position enables the introduction of various substituents through reactions with diverse electrophiles. [] This methodology allows for the exploration of structure-activity relationships and potential applications of this compound derivatives.
Q3: What potential applications have been investigated for this compound derivatives?
A3: Researchers have explored the potential of this compound-3-carboxamide nucleoside analogs as antiviral agents. [] While the specific details about their mechanism of action and efficacy are not provided in the abstracts, this highlights the potential of this compound as a scaffold for developing novel therapeutics.
Q4: What spectroscopic data is available for characterizing this compound?
A4: Researchers have utilized both experimental and theoretical (DFT calculations) approaches to characterize this compound and its halogenated analogs. [] This includes comparisons of IR and 1H NMR spectroscopic data, providing valuable insights into their electronic structure and properties. []
Q5: Are there any resources for researchers interested in further investigating this compound?
A5: The Cambridge Crystallographic Data Center (CCDC) houses crystallographic data for this compound and other halogenated analogs, providing valuable structural information for researchers. [] This data can be used for various purposes, including structure-based drug design and understanding intermolecular interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















